
2-Chlor-chinazolin-4(3H)-on
Übersicht
Beschreibung
“2-Chloroquinazolin-4(3H)-one” is a chemical compound that has been used in the synthesis of various derivatives . It is a key intermediate in the production of a number of novel 4-aminoquinazoline derivatives . These derivatives have been characterized by potential antitumor activity against the MKN45 cell line .
Synthesis Analysis
The synthesis of 2-Chloroquinazolin-4(3H)-one involves a four-step process . The process begins with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate . This is followed by a nucleophilic substitution reaction between the chlorinated compound and substituted anilines . The intermediates are then hydrolyzed with ammonia, and the final compounds are synthesized by amidation of 2-chloroacetyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloroquinazolin-4(3H)-one and its derivatives has been characterized by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving 2-Chloroquinazolin-4(3H)-one are complex and involve multiple steps . For example, the synthesis of its derivatives involves a series of reactions including chlorination, nucleophilic substitution, hydrolysis, and amidation .
Wissenschaftliche Forschungsanwendungen
Antifungale Eigenschaften
2-Chlor-chinazolin-4(3H)-on-Derivate wurden synthetisiert und auf ihre potenziellen antifungalen Eigenschaften charakterisiert. Diese Verbindungen können so konzipiert werden, dass sie spezifische Pilzpathogene angreifen, was einen neuen Weg für die Entwicklung von Antimykotika eröffnet .
Antitumoraktivität
Chinazolin-Derivate, darunter solche mit einer this compound-Struktur, wurden auf ihre Antitumoraktivität untersucht. Sie werden als potenzielle Behandlungen für verschiedene Krebsarten untersucht, da sie das Wachstum von Tumorzellen hemmen können .
Tubulin-Inhibition
Verbindungen wie this compound wurden in Tubulin-Inhibitionsassays verwendet, um ihre Auswirkungen auf die Tubulin-Polymerisation zu untersuchen. Dies ist entscheidend, um zu verstehen, wie diese Verbindungen den mitotischen Prozess in Krebszellen stören können .
Organische Synthese
Medizinische Chemie
In der medizinischen Chemie wird this compound zur Entwicklung neuer Pharmazeutika mit potenziellen therapeutischen Anwendungen verwendet. Seine Struktur ist der Schlüssel zur Synthese neuer Medikamente.
Studium von chemischen Reaktionen
Die Reaktionen der Alkylierung, Oxidation und Hydrolyse, die Chinazolin-Derivate betreffen, werden unter Verwendung von this compound untersucht. Diese Studien helfen beim Verständnis des chemischen Verhaltens und der Umwandlung dieser Verbindungen .
Wirkmechanismus
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . These applications suggest that the compound may interact with a variety of biological targets.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit Cytochrome P450 1A2, which could affect its metabolism .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Chloroquinazolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms . The compound’s interaction with PARP leads to the suppression of intracellular PAR formation and enhances the aggregation of γH2AX, a marker of DNA damage . Additionally, 2-Chloroquinazolin-4(3H)-one can bind to other proteins and enzymes, influencing their activity and stability.
Cellular Effects
2-Chloroquinazolin-4(3H)-one has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in primary PARPi-resistant cell lines, 2-Chloroquinazolin-4(3H)-one has been found to stimulate the formation of intracellular reactive oxygen species (ROS) and depolarize the mitochondrial membrane, leading to increased apoptosis and cytotoxicity . This compound also affects gene expression by altering the levels of specific mRNAs and proteins involved in cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of 2-Chloroquinazolin-4(3H)-one involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and modulating gene expression. For instance, the compound’s inhibition of PARP1 is mediated through hydrogen bonding interactions with the enzyme’s active site, leading to the suppression of DNA repair processes . Additionally, 2-Chloroquinazolin-4(3H)-one can induce conformational changes in target proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloroquinazolin-4(3H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloroquinazolin-4(3H)-one remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of DNA repair and persistent induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-Chloroquinazolin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor suppression and enhanced apoptosis . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic window.
Metabolic Pathways
2-Chloroquinazolin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 2-Chloroquinazolin-4(3H)-one can affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of 2-Chloroquinazolin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs) play a role in the compound’s cellular uptake and distribution. The localization and accumulation of 2-Chloroquinazolin-4(3H)-one can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-Chloroquinazolin-4(3H)-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloroquinazolin-4(3H)-one has been found to localize in the nucleus, where it interacts with DNA repair enzymes and modulates gene expression. Its subcellular distribution can affect its efficacy and specificity in targeting cellular processes.
Eigenschaften
IUPAC Name |
2-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGRGEDXKHIFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399174 | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607-69-2 | |
| Record name | 2-Chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-chloroquinazolin-4(3H)-one in organic synthesis?
A1: 2-Chloroquinazolin-4(3H)-one serves as a versatile building block for synthesizing diverse guanidine derivatives. [] Depending on the reaction conditions and the amine reagent used, it can be selectively transformed into either twisted-cyclic guanidines or ring-fused N-acylguanidines. [] This tunability makes it valuable for accessing structurally diverse compounds with potential applications in medicinal chemistry and material science.
Q2: What is the structural significance of the chlorine atom in 2-chloroquinazolin-4(3H)-one?
A2: The chlorine atom at the 2-position of 2-chloroquinazolin-4(3H)-one plays a crucial role in its reactivity. [] It acts as a leaving group, facilitating the attack of nucleophiles, such as amines, leading to the ring-opening and subsequent rearrangements that generate the diverse guanidine products. [] This reactivity makes it a key intermediate in various chemical transformations.
Q3: What are the structural features of 2-chloroquinazolin-4(3H)-one?
A3: 2-Chloroquinazolin-4(3H)-one (C8H5ClN2O) possesses a planar quinazoline ring system. [] The crystal structure reveals the presence of classical N—H⋯O and weak non-classical C—H⋯N hydrogen bonds between molecules. [] This planarity and the observed hydrogen bonding patterns can influence its packing arrangement and interactions with other molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)
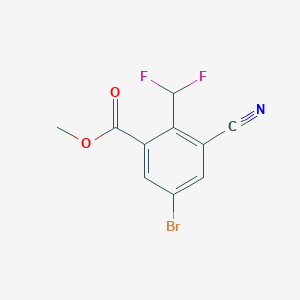

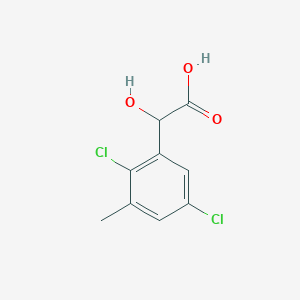

![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
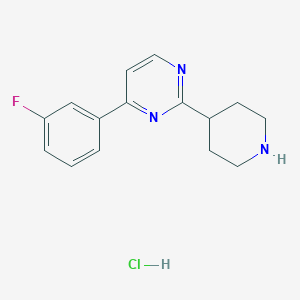
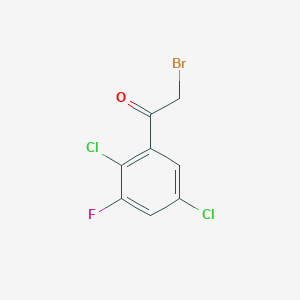
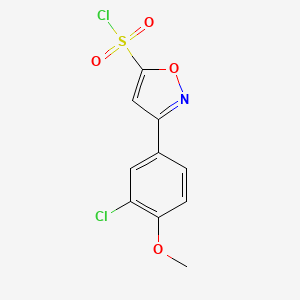
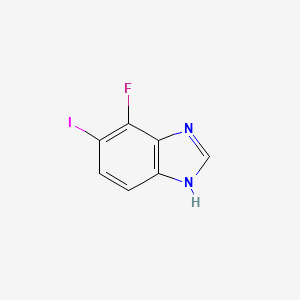


![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)
